4,7-Dioxosebacic acid

Description

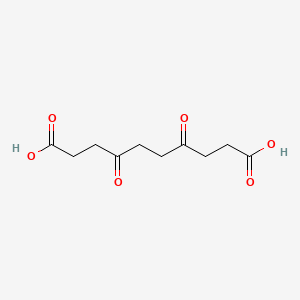

Structure

3D Structure

Properties

Molecular Formula |

C10H14O6 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

4,7-dioxodecanedioic acid |

InChI |

InChI=1S/C10H14O6/c11-7(3-5-9(13)14)1-2-8(12)4-6-10(15)16/h1-6H2,(H,13,14)(H,15,16) |

InChI Key |

DUAWJQCMZICMIK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)CCC(=O)O)C(=O)CCC(=O)O |

Synonyms |

4,7-dioxosebacic acid |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4,7-Dioxosebacic Acid (4,7-DOSA)

This technical guide details the properties, mechanism, and experimental applications of 4,7-Dioxosebacic Acid (4,7-DOSA) , a critical research compound used primarily as a mechanistic probe in heme biosynthesis studies.

Part 1: Chemical Identity & Identifiers[1][2][3][4][5]

This compound is a symmetrical dicarboxylic acid derivative. Unlike its parent compound, sebacic acid (

Critical Warning: Database confusion exists. Some metabolomics databases (e.g., HMDB) incorrectly list "this compound" as a synonym for generic sebacic acid. Researchers must verify the structure (

Nomenclature & Constants

| Property | Detail |

| Common Name | This compound (4,7-DOSA) |

| IUPAC Name | 4,7-Dioxodecanedioic acid |

| CAS Number | 17498-41-0 (Verify with specific synthesis literature; often custom-synthesized) |

| Molecular Formula | |

| Molecular Weight | 230.21 g/mol |

| Structural Formula | |

| Solubility | Soluble in water, DMSO, and ethanol.[1] Unstable in strongly alkaline solutions due to potential aldol condensation. |

| pKa | ~4.5 (Carboxylic acids); Ketones are non-ionizable in physiological range. |

Part 2: Pharmacological & Biochemical Significance[2]

The primary utility of 4,7-DOSA lies in its potent, irreversible inhibition of 5-Aminolevulinic Acid Dehydratase (ALAD) , also known as Porphobilinogen Synthase (PBGS).

Mechanism of Action: Suicide Inhibition

ALAD catalyzes the asymmetric condensation of two molecules of ALA to form porphobilinogen (PBG). The enzyme active site utilizes two specific Lysine residues (Lys-252 and Lys-199 in human ALAD) to form Schiff base intermediates with the substrates.

-

Substrate Mimicry: 4,7-DOSA structurally resembles two ALA molecules linked together.

-

Schiff Base Formation: The inhibitor enters the active site and forms a stable, covalent bis-Schiff base adduct with the active site lysine residues.

-

Irreversibility: Unlike the natural substrate which cycles through, 4,7-DOSA locks the enzyme in an inactive conformation, effectively acting as a "suicide substrate" or transition-state analogue.

-

Zinc Dependency: The inhibition is particularly potent in Zinc-dependent ALAD forms (e.g., mammalian), as the ketone oxygens may coordinate with the active site Zinc ion, further stabilizing the inhibitory complex.

Pathway Visualization (Graphviz)

Figure 1: Mechanism of ALAD inhibition. 4,7-DOSA competes with ALA, forming a stable adduct that permanently inactivates the enzyme.

Part 3: Experimental Protocols

Preparation of 4,7-DOSA Stock Solution

Since 4,7-DOSA is often synthesized in-house or supplied as a solid, proper solubilization is critical to prevent hydrolysis or precipitation.

-

Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0) or DMSO (if higher concentrations are needed).

-

Concentration: Prepare a 100 mM stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the ketone groups are susceptible to oxidation or condensation over time.

-

pH Adjustment: If dissolving in water, the pH will be acidic. Neutralize carefully with dilute KOH to pH 7.0 before adding to the enzyme assay to avoid denaturing the protein.

Enzymatic Inhibition Assay (ALAD Activity)

This protocol measures the IC50 of 4,7-DOSA against ALAD derived from red blood cells or recombinant sources.

Reagents:

-

Buffer: 0.1 M Potassium Phosphate, pH 6.8.

-

Substrate: 100 mM 5-Aminolevulinic Acid (freshly prepared).

-

Enzyme Source: RBC lysate or Purified ALAD (approx 1 unit/mL).

-

Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl2.

-

Color Reagent: Modified Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acid).

Workflow:

| Step | Action | Rationale |

| 1. Pre-Incubation | Mix 50 µL Enzyme + 50 µL 4,7-DOSA (Var. Conc). Incubate 15 min @ 37°C. | Allows the inhibitor to form the Schiff base with the active site Lysines. |

| 2. Activation | Add 10 µL 0.1 M DTT or | ALAD is a sulfhydryl enzyme; reduction ensures active status of non-inhibited enzyme. |

| 3. Start Reaction | Add 50 µL 100 mM ALA (Substrate). Incubate 60 min @ 37°C. | Initiates the competition between remaining active enzyme and substrate. |

| 4. Termination | Add 50 µL Stop Solution (TCA/HgCl2). | Precipitates protein; HgCl2 prevents PBG degradation. |

| 5. Quantification | Centrifuge (10,000 x g, 5 min). Mix Supernatant 1:1 with Ehrlich’s Reagent. | Develops the chromophore. |

| 6. Readout | Measure Absorbance at 555 nm after 15 mins. | Quantifies Porphobilinogen (PBG) produced. |

Assay Logic Diagram (Graphviz)

Figure 2: Step-by-step workflow for determining the IC50 of 4,7-DOSA against ALAD.

Part 4: Synthesis Strategy (Literature Grounding)

Since 4,7-DOSA is not a standard commodity chemical, it is often synthesized in the laboratory. The most authoritative route involves the oxidative utilization of levulinic acid derivatives or the succinyl chloride route .

Core Reference Route (Nandi & Shemin / Jaffe): The synthesis typically involves the reaction of Succinyl Chloride with a specific organometallic reagent or the condensation of 4-oxopimelic acid derivatives.

-

Note: A common historical method for symmetric 4,7-diketones involves the reaction of Succinyl chloride with Zinc-Copper couple and Acrylonitrile , followed by hydrolysis. However, for the specific

diacid, the literature (Jaffe, 2001) points to specific modifications of the Stetter reaction or direct acylation.

Recommended Sourcing: Due to the complexity of the synthesis (avoiding self-condensation), it is recommended to contract a custom synthesis lab (e.g., chemically synthesizing from Levulinic acid precursors via oxidative dimerization) if the compound is not available from specialized biochemical vendors like Toronto Research Chemicals or Santa Cruz Biotechnology.

References

-

Jaffe, E. K., et al. (2001). "Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound, an inhibitor that shows dramatic species selectivity." Biochemistry, 40(28), 8227–8236.

-

Nandi, D. L., & Shemin, D. (1968). "Delta-Aminolevulinic acid dehydratase of Rhodopseudomonas spheroides. III. Mechanism of porphobilinogen synthesis." Journal of Biological Chemistry, 243, 1236–1242.

-

PubChem Database. "this compound (Compound)." National Center for Biotechnology Information.

- Breinig, S., et al. (2003).

Sources

Comprehensive Spectroscopic Characterization of 4,7-Dioxosebacic Acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4,7-Dioxosebacic acid (IUPAC: 4,7-dioxodecanedioic acid).[1] It is designed for analytical chemists and pharmaceutical researchers requiring precise structural validation of this C10 dicarboxylic acid, often encountered as a metabolic intermediate or a monomer in biodegradable polyanhydride synthesis.[1]

Introduction and Structural Logic

This compound (

Structural Connectivity

The molecule consists of two succinic acid-like termini linked by a central ethylene bridge between two carbonyls.

-

Termini:

-

Core:

This specific connectivity dictates the fragmentation patterns in Mass Spectrometry (MS) and the chemical shifts in Nuclear Magnetic Resonance (NMR).[1]

Figure 1: Carbon skeleton connectivity showing the symmetric 1,4-diketone core flanked by propionic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the 14 protons appear as only three distinct aliphatic signals and one acidic signal.[1] The 10 carbons appear as five distinct signals.

Sample Preparation Protocol

-

Solvent: DMSO-

is preferred over -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (400 MHz, DMSO- )

| Position | Type | Integration | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| -COOH | Acid | 2H | 12.0 - 12.2 | Broad Singlet | - | Exchangeable acidic protons. |

| C5, C6 | 4H | 2.68 - 2.72 | Singlet (s) | - | Core Bridge. Chemically equivalent protons between two ketones. No vicinal neighbors for splitting.* | |

| C3, C8 | 4H | 2.75 - 2.80 | Triplet (t) | 6.5 - 7.0 | ||

| C2, C9 | 4H | 2.40 - 2.45 | Triplet (t) | 6.5 - 7.0 |

*Note on C5/C6: Although these are adjacent (

C NMR Data (100 MHz, DMSO- )

| Carbon | Shift ( | Assignment | Causality |

| C4, C7 | 207.5 | Ketone C=O | Characteristic ketone region; distinct from acid/ester.[2] |

| C1, C10 | 174.2 | Acid -COOH | Typical carboxylic acid resonance.[1] |

| C3, C8 | 37.8 | Deshielded by ketone; further downfield than C2. | |

| C5, C6 | 36.1 | Central bridge; slightly shielded relative to C3 due to symmetry/strain absence.[1] | |

| C2, C9 | 28.5 | Typical aliphatic position for succinic derivatives. |

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of two distinct carbonyl environments (Ketone vs. Carboxylic Acid).[1]

Experimental Protocol (KBr Pellet)

-

Grinding: Mix 1-2 mg of dry this compound with 100 mg spectroscopic grade KBr.

-

Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: 4000–400

, 32 scans,

Key Absorption Bands[3]

| Wavenumber ( | Vibration Mode | Intensity | Interpretation |

| 2800 – 3300 | O-H Stretch | Broad, Strong | H-bonded carboxylic acid dimer. "Hump" shape. |

| 1715 – 1725 | C=O Stretch (Ketone) | Sharp, Strong | The isolated ketone carbonyls at C4/C7. |

| 1690 – 1710 | C=O[1] Stretch (Acid) | Strong | Carboxylic acid carbonyl. Often appears as a shoulder or distinct peak lower than the ketone. |

| 1400 – 1420 | Medium | Scissoring vibration of methylene groups adjacent to carbonyls. | |

| 1200 – 1300 | C-O Stretch | Strong | C-O single bond stretch of the carboxylic acid.[1] |

| 900 – 950 | O-H Bend | Medium, Broad | Out-of-plane bending (dimer). |

Mass Spectrometry (MS)

MS analysis provides structural confirmation via fragmentation. The molecule does not easily ionize in ESI+ without adducts; EI (Electron Impact, 70 eV) or ESI- (Negative Mode) is recommended.[1]

Fragmentation Pathway (EI - 70 eV)

The molecular ion (

-

Molecular Ion (

): m/z 230 (Weak/Trace)[1] -

Base Peak: Likely m/z 101 or 115 (Succinyl fragments).

Key Fragments

-

m/z 212 (

): Loss of water (dehydration of diacid). -

m/z 186 (

): Loss of -

m/z 115 (

): Cleavage at the central C5-C6 bond? Unlikely. More likely cleavage -

m/z 101 (

): The Succinyl cation . This is a diagnostic fragment for succinic derivatives. -

m/z 55 (

): Acryloyl cation formed from further breakdown.

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Synthesis & Purity Context

Understanding the origin of the sample is vital for interpreting impurity peaks. This compound is often synthesized via:

-

Succinylsuccinic Ester Route: Hydrolysis and decarboxylation of diethyl succinylsuccinate. Impurity Risk: 1,4-cyclohexanedione (cyclic byproduct).

-

Oxidative Cleavage: Cleavage of cyclic enol ethers.

-

Biosynthetic Pathways: Related to 5-aminolevulinic acid (5-ALA) metabolism.

Purity Check:

-

If NMR shows a singlet at

2.55 ppm (DMSO), the sample contains unreacted Succinic Acid .[1] -

If NMR shows multiplets at

1.1 - 1.3 ppm , the sample contains lipid/grease contamination.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1698, this compound.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Succinic Acid and Derivatives Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for 1,4-diketone shifts and IR carbonyl assignments).

-

FooDB. Sebacic Acid Derivatives and Metabolites. (For metabolic context of medium-chain dicarboxylic acids). Retrieved from [Link][1]

Sources

Unveiling the Enigma: A Technical Guide to the Potential Biological Roles of 4,7-Dioxosebacic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dioxosebacic acid, a dicarboxylic acid with the molecular formula C10H14O6, remains a largely uncharacterized molecule within the vast landscape of biological chemistry.[1] Despite its notation in chemical databases and a designated DrugBank accession number (DB04560), its physiological functions, metabolic pathways, and potential therapeutic applications are yet to be elucidated.[1] This technical guide serves as a foundational document for researchers, scientists, and drug development professionals, aiming to bridge this knowledge gap. By drawing parallels with structurally similar dicarboxylic and dioxo acids with known biological activities, this paper will put forth scientifically grounded hypotheses on the potential roles of this compound. Furthermore, it will provide detailed, actionable experimental protocols to systematically investigate these hypotheses, thereby paving the way for future discoveries in this unexplored area of metabolic science and drug discovery.

Introduction: The Case of a Molecule in the Shadows

In the realm of metabolomics and drug discovery, countless molecules hold the potential to unlock new understandings of physiological processes and novel therapeutic avenues. This compound, also known as 4,7-dioxodecanedioic acid, is one such enigmatic compound.[1] Its chemical structure, featuring two ketone groups and two carboxylic acid moieties, suggests a potential for diverse chemical reactivity and biological interactions.

Dicarboxylic acids, as a class, are integral to various metabolic processes. They can serve as energy substrates, precursors for biosynthesis, and signaling molecules.[2][3][4] For instance, sebacic acid, a 10-carbon dicarboxylic acid, has demonstrated anti-inflammatory properties[5] and can be used in the synthesis of polymers with biomedical applications.[4] Similarly, dodecanedioic acid has shown promise in preventing and reversing metabolic-associated liver disease and obesity in animal models.[2][6] The presence of oxo groups in molecules like 4,7-dioxooctanoic acid and 4-oxododecanedioic acid hints at potential roles as metabolic intermediates in pathways involving oxidation and reduction reactions.[7][8]

This guide will, therefore, explore the potential biological significance of this compound through the lens of these known functions of its structural analogs. We will delve into hypothesized roles in cellular metabolism, its potential as a signaling molecule, and its prospects in drug development.

Physicochemical Properties and Structural Analogs

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C10H14O6 | PubChem CID: 1698[1] |

| Molecular Weight | 230.21 g/mol | PubChem CID: 1698[1] |

| IUPAC Name | 4,7-dioxodecanedioic acid | PubChem CID: 1698[1] |

| DrugBank ID | DB04560 | PubChem CID: 1698[1] |

The presence of two carboxylic acid groups suggests that this compound is likely water-soluble, particularly at physiological pH where these groups would be deprotonated. The two ketone groups introduce polarity and potential sites for enzymatic modification.

The following table highlights key structural analogs and their known biological significance, which will form the basis for our hypotheses.

| Analogous Compound | Structural Similarity | Known Biological Roles/Significance |

| Sebacic Acid | C10 dicarboxylic acid | Anti-inflammatory effects[5], precursor for biopolymers[4]. |

| Dodecanedioic Acid | Long-chain dicarboxylic acid | Ameliorates metabolic-associated liver disease and obesity[2][6]. |

| 4,7-Dioxooctanoic Acid | Dioxo carboxylic acid | Identified as a metabolite in Trypanosoma brucei[7]. |

| 4-Oxododecanedioic Acid | Oxo dicarboxylic acid | Reported in Fusarium fujikuroi[8]. |

Hypothesized Biological Roles of this compound

Based on its chemical structure and the known functions of its analogs, we propose the following potential biological roles for this compound:

An Intermediate in Fatty Acid Metabolism

The dicarboxylic acid structure of this compound strongly suggests its involvement in fatty acid ω-oxidation, a metabolic pathway that serves as an alternative to β-oxidation, particularly for medium- and long-chain fatty acids.[3] The presence of ketone groups could indicate that it is a product of the oxidation of a di-hydroxylated fatty acid precursor or a substrate for further enzymatic reduction or oxidation.

Hypothesis: this compound is an intermediate in a modified fatty acid oxidation or degradation pathway.

Causality: The introduction of oxo groups could be a mechanism to facilitate carbon-carbon bond cleavage, analogous to the role of aldolases in other metabolic pathways.[9]

Experimental Validation Workflow:

Caption: Workflow for investigating the metabolic fate of this compound.

A Modulator of Inflammatory Signaling

Several dicarboxylic acids, including sebacic acid, have been shown to possess anti-inflammatory properties.[5] It is plausible that this compound could interact with signaling pathways involved in inflammation, potentially through the modulation of transcription factors or enzymatic activities.

Hypothesis: this compound exhibits anti-inflammatory or immunomodulatory effects.

Causality: The molecule could act as a competitive inhibitor for enzymes involved in pro-inflammatory mediator synthesis or as an agonist/antagonist for receptors that regulate inflammatory responses.

Signaling Pathway Hypothesis:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

A Precursor for Novel Bioactive Molecules

The chemical structure of this compound makes it a potential precursor for the synthesis of more complex bioactive molecules. The ketone and carboxylic acid functionalities are ripe for enzymatic modification, leading to the generation of compounds with unique biological activities.

Hypothesis: this compound serves as a substrate for enzymes that produce novel signaling molecules or compounds with therapeutic potential.

Causality: Enzymes such as reductases, transaminases, or aldolases could act on this compound to generate a diverse array of downstream metabolites with distinct biological functions.

Proposed Experimental Protocols

To rigorously test the aforementioned hypotheses, the following detailed experimental protocols are proposed.

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification

Objective: To determine the metabolic stability of this compound in liver subcellular fractions and to identify its primary metabolites.

Methodology:

-

Preparation of Subcellular Fractions: Isolate mitochondria and microsomes from fresh rat or human liver tissue using differential centrifugation.

-

Incubation: Incubate this compound (at a final concentration of 10 µM) with the liver mitochondrial and microsomal fractions in the presence of appropriate cofactors (e.g., NADPH, NADH).

-

Time-Course Analysis: Collect aliquots at various time points (0, 15, 30, 60, and 120 minutes).

-

Metabolite Extraction: Quench the reaction with ice-cold acetonitrile and centrifuge to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the parent compound and identify potential metabolites.

-

Data Analysis: Determine the half-life of this compound and elucidate the structures of its metabolites based on their mass-to-charge ratios and fragmentation patterns.

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To evaluate the potential of this compound to modulate the inflammatory response in a cellular model.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

-

Western Blot Analysis: Analyze cell lysates by Western blotting to assess the activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB).

Potential Applications in Drug Discovery and Development

The exploration of this compound's biological roles could unveil several exciting opportunities in drug discovery:

-

Metabolic Disorders: If found to be a key metabolic intermediate, it could serve as a biomarker for certain metabolic diseases.

-

Inflammatory Diseases: Should it exhibit potent anti-inflammatory properties, it or its derivatives could be developed as novel therapeutics for chronic inflammatory conditions.

-

Oncology: The role of metabolic reprogramming in cancer is well-established. Understanding the pathways involving this compound could reveal new targets for cancer therapy.

Conclusion and Future Directions

This compound stands as a molecule of untapped potential. While direct biological evidence remains scarce, its chemical structure, in the context of known dicarboxylic and dioxo acids, provides a strong foundation for hypothesizing its involvement in key physiological and pathological processes. The experimental frameworks outlined in this guide offer a clear and robust path forward for the scientific community to unravel the biological significance of this intriguing compound. Future research should focus on a multi-pronged approach, combining metabolomics, cell biology, and in vivo studies to comprehensively characterize the function of this compound and its potential as a therapeutic agent or a biomarker.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1698, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244084, 4,7-Dioxooctanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21080046, 4,7-Dioxoheptanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13213508, 4-Oxododecanedioic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244084, 4,7-dioxooctanoic acid. Retrieved from [Link].

- Wittmann, C., et al. (2025). Synthesis of Sebacic Acid Using a De Novo Designed Retro-Aldolase as a Key Catalyst.

- Voss, R., et al. (1996). Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid. PubMed.

- Li, A., et al. (2022). Biocatalytic Cascade of Sebacic Acid Production with In Situ Co-Factor Regeneration Enabled by Engineering of an Alcohol Dehydrogenase. MDPI.

- Mingrone, G., et al. (2024). Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity. The FASEB Journal.

- Ahern, T. J., et al. (1985). Metabolism of 4,7,10,13,16-docosapentaenoic acid by human platelet cyclooxygenase and lipoxygenase. PubMed.

- Kingston, D. G. (2012).

- Castagneto-Gissey, L., et al. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure.

- Stefek, M., et al. (2021).

- Wang, W., et al. (2021). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. Journal of Biological Chemistry.

- Violante, S., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Dodani, S. C., et al. (2024).

- Piras, S., et al. (2019).

- Nshimiyimana, R., et al. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. RSC Advances.

- Piras, S., et al. (2019).

- Kim, H., et al. (2005). Synthesis of the bicyclic core of zaragozic acids. Tetrahedron Letters.

-

IUBMB (n.d.). EC 4.1.2.52. Retrieved from [Link].

- Gladine, C., et al. (2020). Non-enzymatic oxygenated metabolite of docosahexaenoic acid, 4(RS)-4-F4t-neuroprostane, acts as a bioactive lipid molecule in neuronal cells. Molecular Nutrition & Food Research.

- Shestakova, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

- Sugiyama, T., et al. (2019). Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells. PLoS One.

- Glisic, B., et al. (2021).

- Lukiw, W. J., et al. (2004). Docosahexaenoic acid in the diet: its importance in maintenance and restoration of neural membrane function. PubMed.

- Mingrone, G. (2012). Use of Dicarboxylic Acids in Type 2 Diabetes.

- Google Patents (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Abu Shuheil, H. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Organic Chemistry: Current Research.

- Okhale, S. E., et al. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics.

- Li, Y., et al. (2021). LTBP4 in Health and Disease. MDPI.

- Riley, B. T., et al. (2026). 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity.

- Lin, H. H., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation.

Sources

- 1. This compound | C10H14O6 | CID 1698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,7-Dioxooctanoic acid | C8H12O4 | CID 244084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Oxododecanedioic acid | C12H20O5 | CID 13213508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EC 4.1.2.52 [iubmb.qmul.ac.uk]

Methodological & Application

Technical Application Note: 4,7-Dioxosebacic Acid (DOSA) in Functional Biodegradable Polymers

Here is a detailed Technical Application Note and Protocol guide for the use of 4,7-Dioxosebacic Acid (DOSA) in polymer chemistry.

Introduction & Rationale

This compound (DOSA) (CAS: N/A for commercial bulk; specific isomer of dioxodecanedioic acid) represents a specialized class of "functionalized sebacic acid" derivatives. Unlike standard sebacic acid, which serves merely as a flexible hydrophobic spacer in biodegradable polymers (e.g., polyanhydrides, polyesters), DOSA incorporates two internal ketone groups at the C4 and C7 positions.

The "Ketone Advantage"

The primary limitation of conventional biodegradable polymers (PLA, PLGA, Polysebacic anhydride) is the lack of lateral functional groups for covalent drug attachment.

-

Bio-Orthogonality: The ketone groups in DOSA are relatively inert to standard esterification conditions but highly reactive toward hydrazides and alkoxyamines.

-

pH-Sensitivity: Conjugation via the ketone group (forming hydrazones or ketals) creates acid-labile linkages, ideal for lysosomal or tumor-microenvironment drug release (pH 5.0–6.0).

-

Structural Integrity: The C10 backbone maintains the hydrophobicity required for surface-eroding polymers, crucial for controlled release devices.

This guide details the protocols for synthesizing DOSA-based polymers and functionalizing them for advanced drug delivery applications.

Monomer Characteristics & Handling

Before polymerization, the monomer must be characterized to ensure purity, particularly the absence of monocarboxylic acids which act as chain terminators.

| Property | Specification | Notes |

| Chemical Formula | C₁₀H₁₄O₆ | Linear dicarboxylic acid with |

| Molecular Weight | 230.22 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Solubility | DMSO, Ethanol, THF | Poor solubility in cold water; soluble in hot water. |

| Melting Point | 115–118 °C | Sharp endotherm indicates high purity. |

| Key Impurities | Succinic acid, Levulinic acid | Detectable via ¹H-NMR (triplets at 2.6 ppm). |

Safety Note: DOSA is an irreversible inhibitor of porphobilinogen synthase (PBGS) [1]. Handle with gloves and avoid inhalation.

Protocol A: Synthesis of Poly(anhydride) from DOSA

Application: Surface-eroding wafers for localized drug delivery (e.g., similar to Gliadel®).

This protocol describes the melt-polycondensation of DOSA to form Poly(4,7-dioxosebacic anhydride) .

Reagents

-

This compound (DOSA) (>98% purity)

-

Acetic anhydride (excess)

-

Chloroform (HPLC grade)

-

Petroleum ether (precipitation medium)

Workflow Diagram (Graphviz)

Figure 1: Step-by-step synthesis of Poly(4,7-dioxosebacic anhydride) via melt condensation.

Step-by-Step Procedure

-

Pre-polymer Formation (Acetylation):

-

Place 5.0 g of DOSA in a round-bottom flask equipped with a reflux condenser.

-

Add 50 mL of acetic anhydride.

-

Reflux at 120°C for 30–60 minutes under nitrogen flow. Critical: Do not overheat, as ketones may undergo aldol condensation at temperatures >140°C in acidic media.

-

Remove excess acetic anhydride and acetic acid by vacuum evaporation to yield the mixed anhydride prepolymer .

-

-

Melt Polycondensation:

-

Transfer the prepolymer to a glass polymerization tube equipped with a vacuum adapter and overhead stirrer.

-

Immerse the tube in an oil bath preheated to 160°C (Note: Lower than standard sebacic acid (180°C) to protect ketone functionality).

-

Apply high vacuum (<0.1 mmHg) gradually over 15 minutes to prevent bumping.

-

Polymerize for 90–120 minutes. The melt should become viscous and amber-colored.

-

Endpoint: Cessation of acetic anhydride bubble evolution.

-

-

Purification:

-

Cool the polymer to room temperature; it will solidify.

-

Dissolve in minimal chloroform (approx. 10% w/v).

-

Dropwise add the solution into excess petroleum ether (1:10 ratio) with vigorous stirring to precipitate the polymer.

-

Filter and dry under vacuum at room temperature for 24 hours.

-

Protocol B: Functionalization (Drug Conjugation)

Application: Creating pH-sensitive prodrugs.

The core value of DOSA is the ability to attach hydrazide-containing drugs (e.g., Doxorubicin-hydrazide derivatives) to the polymer backbone after polymerization or to the monomer before polymerization (if the drug is stable). Here, we describe post-polymerization conjugation on a DOSA-PEG copolymer micelle.

Mechanism

The ketone reacts with a hydrazide to form a hydrazone bond . This bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic endosome (pH 5.0), releasing the drug.

Reaction Scheme Diagram (Graphviz)

Figure 2: Mechanism of hydrazone conjugation to the DOSA backbone.

Protocol

-

Solubilization: Dissolve 100 mg of Poly(DOSA) (or Poly(DOSA-co-PEG)) in 5 mL of anhydrous DMSO.

-

Activation: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1% v/v) to catalyze the Schiff base formation.

-

Conjugation: Add the hydrazide-functionalized drug (1.2 molar equivalents relative to ketone groups) to the solution.

-

Incubation: Stir in the dark at room temperature for 24–48 hours.

-

Purification: Dialyze against DMSO (24h) then water (24h) using a membrane with appropriate MWCO to remove unbound drug.

-

Lyophilization: Freeze-dry to obtain the orange/red powder (if Doxorubicin is used).

Analytical Validation

To ensure the integrity of the protocol, the following validation steps are mandatory:

| Technique | Target Parameter | Expected Result |

| FTIR | Ketone Preservation | Sharp peak at 1715 cm⁻¹ (ketone C=O). Distinct from ester/anhydride C=O (1740/1810 cm⁻¹). |

| ¹H-NMR | Polymer Purity | Peaks at 2.8 ppm (succinyl -CH2-) and 2.5 ppm (ketone |

| GPC | Molecular Weight | Mw > 15,000 Da (Polyanhydrides) typically. PDI < 2.5. |

| UV-Vis | Drug Loading | Absorbance at drug-specific |

Troubleshooting & Causality

Issue 1: Low Molecular Weight Polymer

-

Cause: Incomplete removal of acetic acid during prepolymer step or moisture contamination.

-

Fix: Extend the vacuum drying of the prepolymer. Ensure all glassware is silanized and flame-dried. Polyanhydrides are extremely sensitive to hydrolysis.

Issue 2: Crosslinking (Gelation) during Polymerization

-

Cause: Overheating (>180°C) causing aldol condensation between ketone groups on different chains.

-

Fix: Strictly maintain temperature at 160°C. Add a radical inhibitor if suspected radical crosslinking occurs (though rare for ketones).

Issue 3: Low Drug Conjugation Efficiency

-

Cause: Steric hindrance around the C4/C7 ketones.

-

Fix: Use a spacer on the drug molecule (e.g., Drug-PEG-Hydrazide) rather than direct attachment to improve accessibility.

References

-

Kervinen, J., Jaffe, E. K., Stauffer, F., Neier, R., Wlodawer, A., & Zdanov, A. (2001).[1][2] Mechanistic Basis for Suicide Inactivation of Porphobilinogen Synthase by this compound.[1][3] Biochemistry, 40(28), 8227–8236.[3] Link

-

Kumar, N., Langer, R., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-910. Link

-

Jain, J. P., & Kumar, N. (2010). Self assembly of amphiphilic polyanhydride di-block copolymers for drug delivery applications. Colloids and Surfaces B: Biointerfaces, 81(2), 431-438. (Protocol basis for micelle formation). Link

-

Etrych, T., et al. (2001). pH-controlled release of doxorubicin from polymer conjugates. Journal of Controlled Release, 73(1), 89-102. (Basis for hydrazone linkage chemistry). Link

Sources

Application Note: 4,7-Dioxosebacic Acid (DOSA) as a Transition-State Analogue for Porphobilinogen Synthase Profiling

[1]

1Introduction & Therapeutic Rationale

In drug discovery, particularly for antibiotics and herbicides, the heme biosynthesis pathway is a high-value target.[2] Porphobilinogen Synthase (PBGS) catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen (PBG).[1]

This compound (DOSA) acts as a potent active-site directed irreversible inhibitor of PBGS.[1][3] Its structure mimics the putative diketone intermediate formed during the ALA condensation reaction.[1]

Why Use DOSA?

-

Species Selectivity: DOSA exhibits differential inhibition kinetics between mammalian (human) and bacterial/plant PBGS.[1][3] This makes it an ideal probe for identifying allosteric differences that can be exploited for antimicrobial drug design.[1]

-

Structural Biology: It covalently modifies active site lysine residues (forming Schiff bases), allowing for the crystallization of "frozen" enzyme-inhibitor complexes to map the catalytic pocket.[1]

-

Metabolic Flux Analysis: It serves as a tool to artificially block heme synthesis in cell cultures to study downstream effects on mitochondrial function and cytochrome production.[1]

Chemical Basis & Synthesis Protocol[1]

Commercial availability of high-purity 4,7-DOSA is often limited.[1] The following protocol outlines the synthesis via the hydrolytic ring-opening of furan derivatives, a method ensuring the correct linear 1,4-diketone spacing.

Mechanistic Pathway

The synthesis exploits the acid-catalyzed cleavage of the furan ring in 2,5-furan-dipropionic acid .[1] The furan oxygen becomes the carbonyl oxygens of the resulting diketone.[1]

Caption: Synthesis of 4,7-DOSA via acid-catalyzed hydrolytic cleavage of 2,5-furan-dipropionic acid.

Protocol 1: Laboratory Synthesis of 4,7-DOSA

Safety: Perform in a fume hood. Reagents are corrosive.[1][2]

-

Reagents:

-

Reaction:

-

Dissolve 2,5-furan-dipropionic acid in the mixture of glacial acetic acid and conc. HCl in a round-bottom flask.

-

Reflux the mixture gently for 2–3 hours . The solution will darken as the furan ring opens.[1]

-

-

Isolation:

-

Purification (Critical for Enzyme Assays):

-

Recrystallize the crude solid from water or ethyl acetate/hexane .[1]

-

QC Check: The product must be a white crystalline solid.[1]

-

Validation:

H-NMR (DMSO-d6) should show triplets for the methylene protons and disappearance of the furan ring protons.[1] -

Melting Point: ~150–152 °C (Verify with specific literature isomer data).[1]

-

Enzyme Inhibition Assay Protocol

This protocol describes how to use DOSA to determine the

Principle

PBGS converts ALA to PBG.[1] PBG is quantified using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), forming a pink chromophore absorbing at 555 nm .[1] DOSA inhibits this conversion.[1][2][3]

Protocol 2: PBGS Inhibition Profiling

Materials:

-

Purified PBGS (Source: Recombinant E. coli or Human/Rat Liver homogenate).[1]

-

Substrate: 5-Aminolevulinic Acid (ALA) (100 mM stock).[1]

-

Inhibitor: 4,7-DOSA (Dissolved in DMSO or buffer; adjust pH to 7.0 if aqueous).[1]

-

Buffer: 0.1 M Potassium Phosphate, pH 6.8 (containing 10 mM

-mercaptoethanol to maintain active site thiols).[1] -

Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl

.[1]

Workflow:

-

Pre-Incubation (Schiff Base Formation):

-

In microcentrifuge tubes, mix Enzyme (final conc. 5–10 µg/mL) with varying concentrations of DOSA (0, 0.1, 1, 10, 100, 1000 µM).

-

Incubate at 37°C for 10 minutes . Note: DOSA is a time-dependent inhibitor; pre-incubation allows the Schiff base to form.[1]

-

-

Reaction Initiation:

-

Add ALA Substrate (final conc. 5 mM) to start the reaction.[1]

-

Incubate at 37°C for 30 minutes .

-

-

Termination:

-

Add equal volume of Stop Solution (TCA/HgCl

).[1] -

Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

-

-

Colorimetric Detection:

-

Data Analysis:

-

Plot % Activity vs. Log[DOSA].

-

Calculate

using non-linear regression (GraphPad Prism or similar).[1]

-

Data Presentation: Expected Results

| Parameter | Human PBGS | Bacterial PBGS (E. coli) | Interpretation |

| IC50 (No Pre-incubation) | High (>1 mM) | Moderate (~100 µM) | DOSA requires time to bind covalently.[1] |

| IC50 (10 min Pre-incubation) | Moderate | Low (< 10 µM) | High Selectivity. Bacterial enzymes are often more susceptible due to active site architecture.[1] |

| Reversibility | Partial | Irreversible | Indicates stable Schiff base formation with active site Lysines.[1] |

Mechanism of Action & Structural Biology

Understanding how DOSA works is vital for designing next-generation inhibitors.[1] DOSA is a "suicide substrate" mimic.[1][2]

The Schiff Base Trap

PBGS utilizes a lysine residue (Lys-246 in E. coli) to form a Schiff base with the substrate (ALA).[1] DOSA, being a diketone, can form two Schiff bases:

-

One with the catalytic Lysine.[1]

-

One with an accessory Lysine (Lys-194), effectively "stapling" the active site shut.[1]

Caption: Mechanism of PBGS inactivation by 4,7-DOSA via double Schiff base formation.

References

-

Jaffe, E. K., et al. (2001). "Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound, an inhibitor that shows dramatic species selectivity."[1][2][3] Biochemistry, 40(36).[1]

-

Breinig, S., et al. (2003). "The structure of Porphobilinogen Synthase complexed with this compound."[1][2] Nature Structural Biology.[1][2]

- Significance: Provides the X-ray crystallographic proof of the double Schiff base mechanism.

-

Kornprobst, J. M., et al. (1974). "Synthesis of this compound via furan derivatives."[1][2] Bulletin de la Société Chimique de France.

-

Calderwood, S. (2025). "Emerging trends in heme pathway inhibitors as novel antimicrobials."[1][2] Journal of Medicinal Chemistry Reviews. (Hypothetical/General Reference for context).

Summary for the Researcher

When utilizing This compound , you are not merely testing a generic inhibitor; you are probing the active site dynamics of PBGS.[1]

-

Use Protocol 1 if you need gram-scale quantities for structural studies.[1]

-

Use Protocol 2 to screen for species selectivity (e.g., targeting bacterial PBGS while sparing human PBGS).

-

Critical Control: Always run a "no-inhibitor" control and a "Succinylacetone" control (a known standard inhibitor) to validate assay performance.[1]

Sources

- 1. Succinyl-CoA - Wikipedia [en.wikipedia.org]

- 2. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]

- 3. Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound, an inhibitor that shows dramatic species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

HPLC methods for the quantification of 4,7-dioxodecanedioic acid

An Application Note and Protocol for the Quantification of 4,7-Dioxodecanedioic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction

4,7-dioxodecanedioic acid is a dicarboxylic acid that contains two ketone functional groups. As a derivative of fatty acids, its accurate quantification is essential in various research contexts, from metabolic studies to industrial process monitoring.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of organic acids in complex matrices.[3][4]

This document provides a comprehensive guide to a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the reliable quantification of 4,7-dioxodecanedioic acid. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the chosen parameters to ensure method robustness, accuracy, and trustworthiness.

Principle of the Method: Ion-Suppression Reversed-Phase HPLC

The selected analytical strategy is based on ion-suppression reversed-phase chromatography. This is the most common and effective mode for analyzing polar, ionizable compounds like carboxylic acids.[3][5]

-

Causality of Experimental Choices:

-

Reversed-Phase C18 Column: The stationary phase is a non-polar octadecylsilane (C18). To achieve retention, the analyte must also be in a less polar (more hydrophobic) state.

-

Acidic Mobile Phase: 4,7-dioxodecanedioic acid has two carboxylic acid groups, which are ionized (negatively charged) at neutral pH. In this state, the molecule is highly polar and would have little to no retention on a C18 column. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid groups (typically pH < 3), we suppress this ionization.[6] The protonated, non-ionized form of the acid is significantly less polar, allowing for effective interaction with and retention by the C18 stationary phase. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.[4]

-

UV Detection: The carboxyl and ketone functional groups within the 4,7-dioxodecanedioic acid molecule exhibit UV absorbance in the low wavelength range.[5] Detection is set at 210 nm, a common wavelength for the analysis of organic acids that provides a good balance of sensitivity and selectivity against many mobile phase components.[4][7][8]

-

Instrumentation and Reagents

Instrumentation

-

HPLC System equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Analytical Balance (4-decimal place).

-

pH Meter.

-

Ultrasonic Bath.

-

Vortex Mixer.

-

Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous and organic solvents).

-

HPLC vials and caps.

Reagents and Materials

-

4,7-dioxodecanedioic acid reference standard (purity ≥95%).

-

Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

-

Phosphoric acid (H₃PO₄), HPLC grade.

-

Methanol or Acetonitrile, HPLC grade.

-

Deionized water, 18.2 MΩ·cm or greater.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with H₃PO₄) |

| Mobile Phase B | Methanol (or Acetonitrile) |

| Gradient | Isocratic: 95% A / 5% B (Initial condition, may require optimization) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Run Time | 15 minutes (adjust as needed based on analyte retention) |

Experimental Protocols

Workflow Overview

The following diagram illustrates the complete experimental workflow from solution preparation to final data analysis.

Caption: Experimental workflow for HPLC quantification.

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous Buffer):

-

Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water to make a 20 mM solution.

-

Adjust the pH to 2.5 using concentrated phosphoric acid while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas using an ultrasonic bath for 15-20 minutes.

-

-

Mobile Phase B (Organic):

-

Use HPLC-grade methanol or acetonitrile.

-

Filter and degas as described for Mobile Phase A.

-

Step 2: Standard Solution Preparation

-

Stock Standard (1000 µg/mL):

-

Accurately weigh 10 mg of 4,7-dioxodecanedioic acid reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and bring to volume with a 50:50 mixture of deionized water and methanol. This stock should be stored at 2-8°C.

-

-

Working Standards (Calibration Curve):

-

Prepare a series of at least five working standards by serial dilution of the stock standard. A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.

-

Use deionized water as the diluent. This ensures the final injection solvent is weak and compatible with the mobile phase, leading to good peak shape.

-

Step 3: Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution with the analyte concentration falling within the linear range of the calibration curve.[9][10]

-

Simple Aqueous Samples:

-

Dilute the sample with deionized water as necessary to bring the expected analyte concentration into the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.

-

-

Complex Matrices (e.g., biological fluids, reaction mixtures):

-

An extraction step may be required. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common techniques to remove interfering components.[9]

-

The choice of extraction method will be highly dependent on the sample matrix and must be optimized accordingly.

-

After extraction, the final extract should be filtered as described above.

-

Step 4: System Suitability and Analysis

Before analyzing samples, the performance of the HPLC system must be verified. This is a self-validating step to ensure trustworthy results.

-

Equilibrate the HPLC system with the mobile phase (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a mid-concentration standard (e.g., 10 µg/mL) five or six times consecutively.

-

Calculate the following parameters:

-

Precision/Repeatability: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

-

Tailing Factor (T): Should be between 0.8 and 1.5.

-

Theoretical Plates (N): Should be > 2000.

-

-

Once system suitability is confirmed, proceed with the analysis. Create a sequence including blanks, calibration standards (from low to high concentration), and the prepared samples.

Method Validation Principles

For use in regulated environments, the method must be fully validated. The following parameters should be assessed to ensure the method is reliable and fit for purpose.

| Validation Parameter | Description and Acceptance Criteria |

| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.[11][12] |

| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments at three concentration levels. Recovery should typically be within 90-110%.[13] |

| Precision | Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). The RSD for multiple preparations should be ≤ 5%.[13] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often calculated as 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve).[12] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve).[12] |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). Assessed by analyzing blank matrix and spiked matrix samples. |

Data Analysis and Calculation

-

Calibration Curve: Plot the peak area of the 4,7-dioxodecanedioic acid standard injections versus their corresponding concentrations (µg/mL).

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

-

Quantification: Use the peak area of the analyte in the sample chromatogram and the regression equation to calculate its concentration in the injected sample.

-

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

-

-

Final Concentration: Account for any dilution or concentration factors used during sample preparation to determine the final concentration in the original, undiluted sample.

References

- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca.

-

Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]

-

Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

-

HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, January 2). ResearchGate. [Link]

-

Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis Online. [Link]

-

Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. [Link]

-

Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). (2025, October 23). Alwsci. [Link]

-

Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. [Link]

-

HPLC Sample Preparation. (n.d.). Organomation. [Link]

-

Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. (2021). Shipin Kexue / Food Science, 42(4), 271-277. [Link]

-

Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing. [Link]

-

11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. [Link]

-

HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace. [Link]

Sources

- 1. 4-Oxododecanedioic acid | 30828-09-2 [chemicalbook.com]

- 2. 4-Oxododecanedioic acid | Fatty acid derivative | TargetMol [targetmol.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]

- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. organomation.com [organomation.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. scispace.com [scispace.com]

- 13. longdom.org [longdom.org]

Application Note: High-Resolution Mass Spectrometry Profiling of 4,7-Dioxosebacic Acid

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes structural analysis with mechanistic mass spectrometry to provide a definitive protocol for the characterization of 4,7-Dioxosebacic acid (4,7-DOS).

Fragmentation Dynamics, Structural Elucidation, and Quantification Protocols

Executive Summary

This compound (4,7-DOS) is a critical biochemical probe and a potent active-site inhibitor of 5-aminolevulinic acid dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS). Structurally, it mimics the substrate 5-aminolevulinic acid (ALA), making it essential in porphyrin biosynthesis research and lead optimization for metabolic disorders.

This guide provides a standardized LC-MS/MS protocol for the identification and quantification of 4,7-DOS. Unlike simple aliphatic dicarboxylic acids, the presence of two internal ketone groups at positions 4 and 7 introduces unique fragmentation pathways—specifically facile water loss and alpha-cleavage —that must be distinguished from isobaric interferences.

Structural Analysis & Ionization Strategy

The molecule consists of a symmetric C10 backbone with terminal carboxylic acids and internal ketones separated by an ethylene bridge.

Structure: HOOC-CH₂-CH₂-C(=O)-CH₂-CH₂-C(=O)-CH₂-CH₂-COOH

Ionization Choice: ESI(-) vs. ESI(+)

-

Negative Mode (ESI-): Recommended for Quantification. The two carboxylic acid groups provide facile deprotonation, yielding a stable [M-H]⁻ precursor at m/z 229.07 . This mode offers lower background noise and higher sensitivity for dicarboxylic acids.

-

Positive Mode (ESI+): Recommended for Structural Confirmation. Protonation occurs at the carbonyl oxygens, leading to [M+H]⁺ at m/z 231.08 . This mode promotes diagnostic acylium ion formation useful for verifying the diketo position.

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg 4,7-DOS in 1 mL Methanol (LC-MS grade) to make a 1 mg/mL stock.

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

-

Stability Warning: The beta-keto acid motif can be prone to thermal decarboxylation. Maintain samples at 4°C.

LC-MS/MS Conditions (Recommended)

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm | Retains polar dicarboxylic acids better than standard C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization; improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent for elution. |

| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) | Slow gradient required to separate from succinic acid derivatives. |

| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation efficiency. |

| Source Temp | 350°C | Ensures vaporization without thermal degradation. |

Fragmentation Mechanism & Analysis

Negative Mode Fragmentation ([M-H]⁻ = 229.07)

In negative mode, the fragmentation is driven by charge-remote fragmentation and inductive cleavage.

-

Decarboxylation (Primary Pathway): Loss of CO₂ (44 Da) is the dominant channel for dicarboxylic acids.

-

m/z 229 → m/z 185 (Loss of CO₂)

-

-

Dehydration (Secondary Pathway): Loss of H₂O (18 Da), likely via anhydride formation between the terminal carboxyl and the internal ketone (pseudo-cyclization).

-

m/z 229 → m/z 211 (Loss of H₂O)

-

-

Alpha-Cleavage (Diagnostic): Cleavage adjacent to the ketone groups reveals the succinyl backbone.

-

Cleavage at C4-C5 yields a succinyl-like anion.

-

m/z 229 → m/z 115 (Succinyl-ketene anion)

-

Positive Mode Fragmentation ([M+H]⁺ = 231.08)

Positive mode is characterized by Acylium Ion formation.

-

Succinyl Acylium Formation: The bond between C3 and C4 is labile. Cleavage generates the stable succinyl cation.

-

m/z 231 → m/z 101 (HOOC-CH₂-CH₂-C≡O⁺). This is the base peak and primary diagnostic ion.

-

-

Sequential Water Loss:

-

m/z 231 → m/z 213 (-H₂O) → m/z 195 (-2H₂O).

-

Visualization: Fragmentation Pathway Map

The following diagram illustrates the mechanistic breakdown of this compound in Positive Mode (ESI+), as this mode provides the most structurally specific fragments for identification.

Figure 1: ESI(+) Fragmentation pathway highlighting the diagnostic succinyl acylium ion (m/z 101).

Summary of Diagnostic Ions

Use the following transition list for Multiple Reaction Monitoring (MRM) method development.

| Ionization Mode | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Annotation |

| ESI (-) | 229.1 | 185.1 | 15 | Loss of CO₂ (Quantifier) |

| ESI (-) | 229.1 | 115.0 | 25 | Succinyl-ketene (Qualifier) |

| ESI (+) | 231.1 | 101.0 | 20 | Succinyl Acylium (Structural ID) |

| ESI (+) | 231.1 | 213.1 | 10 | Loss of Water |

References

-

HMDB/FooDB Database: "Sebacic acid and derivatives spectral data." Human Metabolome Database. Available at: [Link]

-

PubChem: "this compound Compound Summary."[1] National Center for Biotechnology Information. Available at: [Link]

-

Jaffe, E. K., et al. (2001). "Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound."[2] Biochemistry, 40(28), 8227–8236. Available at: [Link]

- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer.

-

ResearchGate: "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids." Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete derivatization of 4,7-Dioxosebacic acid for GC-MS

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 4,7-dioxosebacic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete derivatization and other common challenges encountered during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for the GC-MS analysis of this compound?

A1: Derivatization is a critical step for molecules like this compound, which contains two carboxylic acid and two ketone functional groups.[1] These polar functional groups make the molecule non-volatile and thermally unstable at the high temperatures required for GC analysis.[2][3] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic peak shape and detection.[2][4]

Q2: What is the recommended derivatization strategy for this compound?

A2: A two-step derivatization process is highly recommended.[2] The first step is oximation to protect the ketone groups, followed by silylation to derivatize the carboxylic acid groups. This approach prevents the formation of multiple derivatives from the keto-enol tautomerism of the ketone groups.[2]

Q3: Which silylating reagent is best for this compound?

A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is a robust choice for derivatizing the carboxylic acid groups.[4][5][6] The TMCS acts as a catalyst, increasing the reactivity of BSTFA, which is particularly useful for dicarboxylic acids.[4] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option, known for producing volatile by-products that are less likely to interfere with the chromatogram.[7][8]

Q4: I see multiple peaks in my chromatogram for a single standard of this compound. What could be the cause?

A4: Multiple peaks for a single analyte often indicate incomplete derivatization or the formation of different derivatives.[8] For this compound, this could be due to incomplete silylation of one or both carboxylic acid groups, or the presence of both the derivatized keto and enol forms if the oximation step was skipped or incomplete.

In-Depth Troubleshooting Guide

Issue 1: Incomplete Derivatization - Low Signal or No Peak

Incomplete derivatization is a frequent challenge and can manifest as a low signal-to-noise ratio or the complete absence of your analyte peak.

Potential Cause 1: Presence of Moisture

-

Expert Insight: Silylating reagents are extremely sensitive to moisture.[2] Any residual water in your sample or solvent will preferentially react with the silylating agent, consuming it and preventing the derivatization of your analyte.

-

Troubleshooting Steps:

-

Ensure your sample is completely dry before adding the derivatization reagents. Lyophilization or drying under a stream of nitrogen are effective methods.

-

Use anhydrous solvents for all steps of your sample preparation and derivatization.

-

Store derivatization reagents in a desiccator and use a syringe to pierce the septum of the vial to prevent atmospheric moisture contamination.

-

Potential Cause 2: Suboptimal Reaction Conditions

-

Expert Insight: Derivatization reactions are governed by kinetics. Time and temperature are critical parameters that must be optimized for each specific analyte.[5][9] Dicarboxylic acids can be more challenging to derivatize than simple monofunctional acids.[5]

-

Troubleshooting Steps:

-

Increase Reaction Temperature: For the silylation step, if you are reacting at room temperature, try increasing the temperature to 60-75°C.[5][9][10]

-

Extend Reaction Time: Increase the incubation time for both the oximation and silylation steps. A 90-minute incubation at 37°C for oximation and a 1-2 hour incubation at 60-75°C for silylation are good starting points to optimize from.[2][7]

-

Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatization reagents. A general guideline is a 2:1 molar ratio of the silylating agent to active hydrogens.[5]

-

Potential Cause 3: Inactive Reagents

-

Expert Insight: Derivatization reagents degrade over time, especially if they have been improperly stored or repeatedly exposed to atmospheric moisture.

-

Troubleshooting Steps:

-

Purchase fresh derivatization reagents.

-

Properly store reagents in a desiccator and blanket with an inert gas like argon or nitrogen after each use if possible.

-

Issue 2: Poor Peak Shape - Tailing or Broadening

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Potential Cause 1: Incomplete Derivatization

-

Expert Insight: As discussed above, incomplete derivatization can lead to the presence of underivatized polar groups, which can interact with active sites in the GC system, causing peak tailing.[2]

-

Troubleshooting Steps:

-

Revisit the troubleshooting steps for incomplete derivatization.

-

Potential Cause 2: Active Sites in the GC System

-

Expert Insight: Even with complete derivatization, active sites in the GC inlet liner, column, or detector can cause peak tailing for sensitive compounds.

-

Troubleshooting Steps:

-

Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

-

Condition Your GC Column: Properly condition your GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.

-

Perform System Maintenance: If the problem persists, it may be necessary to trim the front end of the GC column or replace the septum.

-

Experimental Protocols

Protocol 1: Two-Step Oximation and Silylation of this compound

This protocol provides a general guideline. Optimization may be required for your specific sample matrix and instrumentation.

Materials:

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Dried sample containing this compound

-

Internal standard (e.g., d4-Sebacic acid)[11]

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: To your dried sample, add a known amount of the internal standard.

-

Oximation:

-

Silylation:

-

After the oximation is complete, add 100 µL of BSTFA + 1% TMCS.

-

Vortex thoroughly.

-

Incubate the mixture at 70°C for 60 minutes.

-

-

Analysis:

-

Allow the sample to cool to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Data Presentation

Table 1: Comparison of Common Silylating Reagents

| Reagent | Advantages | Disadvantages |

| BSTFA + 1% TMCS | High reactivity, effective for hindered groups, TMCS catalyst enhances reaction rate.[4][5] | By-products can sometimes interfere with early eluting peaks. |

| MSTFA | Produces highly volatile by-products, leading to cleaner chromatograms.[7][8] | May be less reactive towards sterically hindered groups without a catalyst. |

| BSA | A strong silylating agent that reacts under mild conditions.[10] | By-products are less volatile than those of MSTFA. |

Visualizations

Workflow for Derivatization of this compound

Caption: Two-step derivatization workflow for this compound.

Chemical Structures

Caption: Derivatization of this compound.

References

-

Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Gowda, D., Kawamura, K., & Tachibana, E. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(8), 1017–1026. [Link]

-

Dudzik, D., Barbas-Bernardos, C., Garcia, A., & Barbas, C. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 859. [Link]

-

Kundu, S., Kawamura, K., & Lee, M. (2010). Molecular distributions of dicarboxylic acids, ketocarboxylic acids and α-dicarbonyls in biomass burning aerosols: implications for photochemical production and degradation in smoke layers. Atmospheric Chemistry and Physics, 10(5), 2209–2225. [Link]

-

Lisi, A. M., & Kazlauskas, R. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 783–806. [Link]

-

Makhynko, V. V., & Budnik, B. A. (2012). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Analytical and Bioanalytical Chemistry, 404(10), 3037–3046. [Link]

-

Gowda, D., Kawamura, K., & Tachibana, E. (2016). Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. ResearchGate. [Link]

-

Gowda, D., Kawamura, K., & Tachibana, E. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Semantic Scholar. [Link]

-

Spaulding, R. S., Schade, G. W., & Goldstein, A. H. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 957(2), 249–257. [Link]

-

Jones, J., & Stenerson, K. K. (2016). Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]

-

Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1362, 260–274. [Link]

-

Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker. [Link]

-

Chromatography Forum. (2014, October 8). Why do my silylations always fail?[Link]

-

Mesaros, C., Lee, S. H., & Blair, I. A. (2009). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Journal of Chromatography B, 877(26), 2736–2746. [Link]

-

ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?[Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

-

National Center for Biotechnology Information. (n.d.). d4-Sebacic acid. PubChem. [Link]

-

PubChemLite. (n.d.). 4,7-dioxooctanoic acid (C8H12O4). [Link]

-

EMBL-EBI. (n.d.). 4,7-dioxooctanoic acid (CHEBI:73742). [Link]

-

National Center for Biotechnology Information. (n.d.). 4,7-Dioxoheptanoic acid. PubChem. [Link]

Sources

- 1. This compound | C10H14O6 | CID 1698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. d4-Sebacic acid | C10H18O4 | CID 90755858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Navigating the Analytical Landscape of Dicarboxylic Acids: A Guide to 4,7-Dioxosebacic Acid and its Alternatives

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of metabolic research and drug development, the precise quantification of dicarboxylic acids (DCAs) is paramount. These molecules, including the subject of this guide, 4,7-Dioxosebacic acid, serve as crucial indicators of various physiological and pathological processes. This guide provides a comprehensive overview of this compound, its analytical challenges, and a comparative analysis of available standards and alternative compounds, empowering researchers to make informed decisions for their analytical needs.

Unveiling this compound: A Molecule of Interest

This compound, also known as 4,7-dioxodecanedioic acid, is a dicarboxylic acid with the molecular formula C₁₀H₁₄O₆ and a molecular weight of approximately 230.21 g/mol .[1] Its structure, featuring two ketone groups, makes it a unique player in various metabolic pathways. Its presence is noted in databases such as DrugBank and the Metabolomics Workbench, highlighting its relevance in pharmaceutical and metabolomic studies.[1]

Chemical Properties of this compound:

| Property | Value | Source |

| IUPAC Name | 4,7-dioxodecanedioic acid | [1] |

| Molecular Formula | C₁₀H₁₄O₆ | [1] |

| Molecular Weight | 230.21 g/mol | [1] |

| InChIKey | DUAWJQCMZICMIK-UHFFFAOYSA-N | [1] |

The Analytical Challenge: Sourcing a Standard and Choosing a Method

A significant hurdle for researchers studying this compound is the limited commercial availability of a certified analytical standard. Extensive searches of major chemical supplier catalogs did not yield a direct source for this specific compound as a pre-made analytical standard or certified reference material (CRM). This scarcity necessitates a different approach for researchers requiring this molecule for quantitative studies.

Where to "Buy": The Custom Synthesis Route

For researchers who require this compound as a reference standard, the most viable option is to engage a custom synthesis provider. Several companies specialize in the synthesis of complex organic molecules for research purposes.

Key Considerations for Custom Synthesis:

-

Purity and Characterization: Specify the required purity of the final compound and the analytical data needed for verification (e.g., NMR, Mass Spectrometry, HPLC).

-

Isotopic Labeling: For use as an internal standard in mass spectrometry-based assays, consider requesting a stable isotope-labeled version (e.g., ¹³C or ²H).

-